Schizophyllan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

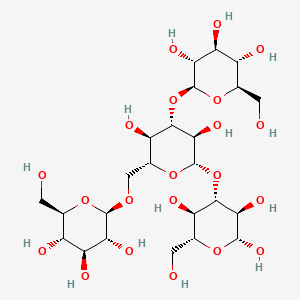

It is a β-1,3 beta-glucan with β-1,6 branching and has a molecular weight of approximately 450,000 Da . This compound is known for its immunomodulating and antitumor properties .

Preparation Methods

Sonifilan is produced through the submerged cultivation of Schizophyllum commune fungus in a bioreactor using sucrose as a substrate . The culture broth is then diluted with demineralized water and ultrasonicated to reduce the molecular weight of the polysaccharide, which enhances its bioavailability . This method is reliable and efficacious for producing low molecular weight schizophyllan .

Chemical Reactions Analysis

Sonifilan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are modified polysaccharides with altered molecular weights and bioactivities .

Scientific Research Applications

Sonifilan has a wide range of scientific research applications. In medicine, it is used for its immunomodulating and antitumor activities . It has been shown to stimulate the immune system, making it useful in cancer therapy . In the field of chemistry, sonifilan is used as a stabilizer, gelling agent, and thickener . It also has applications in the food industry as a carrier of nutraceuticals and bioactive compounds . Additionally, sonifilan is used in the development of functional foods and edible coatings .

Mechanism of Action

Sonifilan exerts its effects by stimulating the immune system . It activates particular proteins or receptors, such as lactosylceramide, Dickin-1, complement receptor 3, scavenge receptors, and the toll-like receptor . This activation leads to the release of cytokines, which then activate other immune cells like macrophages, neutrophils, and monocytes . These cells enhance the immunological response, making sonifilan effective in cancer therapy .

Comparison with Similar Compounds

Sonifilan is chemically analogous to scleroglucan, which is produced by the fungus Athelia rolfsii . Both polysaccharides share the chemical structure of the backbone with curdlan . sonifilan is unique due to its specific branching and higher molecular weight . Other similar compounds include xanthan gum and partially hydrolyzed polyacrylamide, which are used in enhanced oil recovery processes .

Méthodes De Préparation

Sonifilan is produced through the submerged cultivation of Schizophyllum commune fungus in a bioreactor using sucrose as a substrate . The culture broth is then diluted with demineralized water and ultrasonicated to reduce the molecular weight of the polysaccharide, which enhances its bioavailability . This method is reliable and efficacious for producing low molecular weight schizophyllan .

Analyse Des Réactions Chimiques

Sonifilan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are modified polysaccharides with altered molecular weights and bioactivities .

Applications De Recherche Scientifique

Sonifilan has a wide range of scientific research applications. In medicine, it is used for its immunomodulating and antitumor activities . It has been shown to stimulate the immune system, making it useful in cancer therapy . In the field of chemistry, sonifilan is used as a stabilizer, gelling agent, and thickener . It also has applications in the food industry as a carrier of nutraceuticals and bioactive compounds . Additionally, sonifilan is used in the development of functional foods and edible coatings .

Mécanisme D'action

Sonifilan exerts its effects by stimulating the immune system . It activates particular proteins or receptors, such as lactosylceramide, Dickin-1, complement receptor 3, scavenge receptors, and the toll-like receptor . This activation leads to the release of cytokines, which then activate other immune cells like macrophages, neutrophils, and monocytes . These cells enhance the immunological response, making sonifilan effective in cancer therapy .

Comparaison Avec Des Composés Similaires

Sonifilan is chemically analogous to scleroglucan, which is produced by the fungus Athelia rolfsii . Both polysaccharides share the chemical structure of the backbone with curdlan . sonifilan is unique due to its specific branching and higher molecular weight . Other similar compounds include xanthan gum and partially hydrolyzed polyacrylamide, which are used in enhanced oil recovery processes .

Propriétés

IUPAC Name |

4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQLRUYAYXDIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864180 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->3)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)